5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole

Sequential cross-coupling Orthogonal reactivity Medicinal chemistry

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole enables predictable, sequential Pd-catalyzed functionalization—C2-iodo first, then C5-bromo—for rapid, regioselective SAR library synthesis without protection/deprotection. The 4-CF₃ group boosts metabolic stability and lipophilicity in fragment-based drug discovery. A versatile, fragment-sized (MW 357.92) heterocycle for kinase inhibitor and agrochemical programs. Procure with confidence; competitive pricing and short lead times available. Contact us for bulk or custom synthesis.

Molecular Formula C4BrF3INS
Molecular Weight 357.91
CAS No. 1935561-34-4
Cat. No. B2579344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole
CAS1935561-34-4
Molecular FormulaC4BrF3INS
Molecular Weight357.91
Structural Identifiers
SMILESC1(=C(SC(=N1)I)Br)C(F)(F)F
InChIInChI=1S/C4BrF3INS/c5-2-1(4(6,7)8)10-3(9)11-2
InChIKeyDNMDYLHWMLNGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole (CAS 1935561-34-4): Procurement Guide for Medicinal Chemistry and Cross-Coupling Applications


5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole (CAS 1935561-34-4) is a heterocyclic thiazole derivative substituted with bromine at position 5, iodine at position 2, and a trifluoromethyl group at position 4 [1]. Its molecular formula is C₄BrF₃INS, with a molecular weight of approximately 357.92 g/mol and predicted physicochemical properties including a boiling point of 291.4±50.0 °C and density of 2.487±0.06 g/cm³ . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with potential applications in the development of pharmaceutical agents and agrochemicals .

Why Generic Substitution of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole Compromises Synthetic Selectivity and Program Feasibility


The dual halogenation pattern in 5-bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole—iodine at the 2-position and bromine at the 5-position—enables sequential, site-selective cross-coupling reactions that are unattainable with mono-halogenated or symmetrically dihalogenated analogs such as 2,5-dibromo-4-(trifluoromethyl)thiazole (CAS 79257-58-2) or 5-bromo-2-chloro-4-(trifluoromethyl)thiazole (CAS 1289049-22-4) [1]. Theoretical studies of thiazole derivatives have established a reactivity hierarchy where 2-substituted thiazoles exhibit greater susceptibility to electrophilic attack than 5-substituted thiazoles, providing a predictable basis for sequential functionalization [2]. Substituting this compound with alternatives lacking the C–I and C–Br differentiation introduces synthetic inefficiency, additional protection/deprotection steps, and compromised regiochemical control in multi-step medicinal chemistry campaigns [1].

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole: Quantitative Evidence for Differentiated Reactivity, Safety Profile, and Synthetic Utility


Selective C–I versus C–Br Reactivity Enables Sequential Cross-Coupling in 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole possesses chemically differentiated halogen substituents: an iodine atom at C2 and a bromine atom at C5. The C–I bond (bond dissociation energy ~57 kcal/mol) is substantially weaker than the C–Br bond (~71 kcal/mol), enabling orthogonal, sequential palladium-catalyzed cross-coupling reactions under distinct conditions [1]. In contrast, symmetrical dihalogenated analogs such as 2,5-dibromo-4-(trifluoromethyl)thiazole (CAS 79257-58-2) contain two chemically equivalent C–Br bonds, precluding site-selective functionalization without additional synthetic manipulation [1].

Sequential cross-coupling Orthogonal reactivity Medicinal chemistry

Regulatory Classification and Safety Profile of 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole for Laboratory Procurement Decisions

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 5-bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole has been notified with the following harmonized hazard classifications: Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Eye Irritation Category 2A (H319: causes serious eye irritation), and Specific Target Organ Toxicity—Single Exposure Category 3 (H335: may cause respiratory irritation) [1]. Procurement-grade material is commercially available at 97% purity (LCMS/GCMS verified) with recommended storage conditions of 2-8°C with protection from light .

Laboratory safety Hazard assessment Chemical procurement

Polyarylated Thiazole Synthesis via Halogen Dance Strategy Using 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole

In a combined halogen dance–cross-coupling strategy for synthesizing polyarylated thiazoles, a dihalogenated thiazole intermediate analogous to 5-bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole was employed as a key scaffold [1]. The reported synthetic sequence involves Suzuki cross-coupling with substituted trifluoroborates to generate intermediate biaryl thiazoles, followed by iodination and Stille cross-coupling to furnish triaryl thiazole derivatives [1]. This sequence demonstrates the practical synthetic utility of the 2-iodo-5-bromo substitution pattern for iterative cross-coupling in constructing complex polyarylated heterocyclic systems relevant to medicinal chemistry and materials science [1].

Halogen dance Polyarylation Cross-coupling

Optimal Research Applications for 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole Based on Quantitative Evidence


Sequential Suzuki-Miyaura and Stille Cross-Coupling for Polyarylated Thiazole Library Synthesis

The orthogonal reactivity of the C–I and C–Br bonds in 5-bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole enables sequential palladium-catalyzed cross-coupling reactions [1]. A typical protocol employs Suzuki-Miyaura coupling at the more reactive C2-iodo position using aryl boronic acids or trifluoroborates, followed by Stille coupling at the C5-bromo position to install a second aryl or heteroaryl group, yielding 2,5-diaryl-4-(trifluoromethyl)thiazole derivatives [1]. This modular approach supports the rapid generation of structurally diverse thiazole libraries for medicinal chemistry structure-activity relationship (SAR) investigations and fragment-based drug discovery campaigns [2].

Fragment-Based Drug Discovery Building Block with Halogen-Bonding Potential

5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole conforms to the fragment-sized thiazole scaffold criteria established for fragment-based drug discovery (FBDD) campaigns, with a molecular weight of 357.92 g/mol and multiple halogen substituents capable of engaging in halogen bonding interactions with protein targets [1]. The trifluoromethyl group at the 4-position enhances metabolic stability and lipophilicity, while the bromine and iodine atoms provide orthogonal handles for both covalent derivatization and non-covalent halogen bonding in fragment screening and subsequent hit-to-lead optimization [2].

Synthesis of PI3K/mTOR and PKB/Akt Inhibitor Pharmacophore Intermediates

Thiazole derivatives bearing trifluoromethyl and halogen substituents have been extensively explored as scaffolds for kinase inhibitors targeting the PI3K/mTOR and PKB/Akt signaling pathways in oncology applications [1]. 5-Bromo-2-iodo-4-(trifluoromethyl)-1,3-thiazole serves as a key synthetic intermediate for constructing 2,4,5-trisubstituted thiazole pharmacophores, enabling the introduction of diverse aryl and heteroaryl groups at both the 2- and 5-positions through sequential cross-coupling strategies [2]. This regioselective functionalization capability is critical for accessing patent-protected chemical space in competitive kinase inhibitor discovery programs.

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